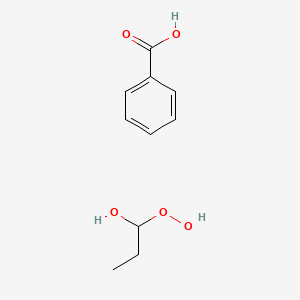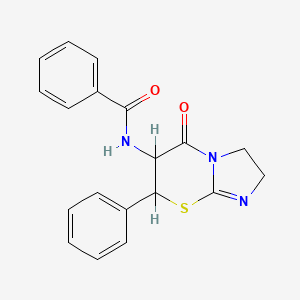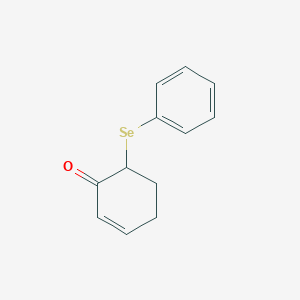
6-(Phenylselanyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylselanyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylselanyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)cyclohex-2-en-1-one typically involves the introduction of a phenylselanyl group to a cyclohexenone precursor. One common method is the reaction of cyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phenylselenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Phenylselanyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to form the corresponding cyclohexenol derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylselanyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Cyclohexenol derivatives.
Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Phenylselanyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance. This can lead to the modulation of signaling pathways involved in oxidative stress and apoptosis. The compound’s ability to form reactive intermediates also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylselanyl group.
3-Phenylcyclohex-2-en-1-one: A similar compound with a phenyl group at the 3-position instead of the 6-position.
6-Phenylselanylcyclohex-2-en-1-ol: A related compound with a hydroxyl group at the 1-position.
Uniqueness
6-(Phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties This group can participate in redox reactions, making the compound useful in studies related to oxidative stress and redox biology
Propriétés
Numéro CAS |
127489-35-4 |
|---|---|
Formule moléculaire |
C12H12OSe |
Poids moléculaire |
251.19 g/mol |
Nom IUPAC |
6-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2 |
Clé InChI |
NKLPSEHZAHVSLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
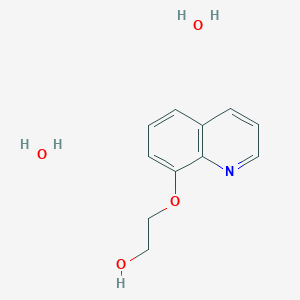
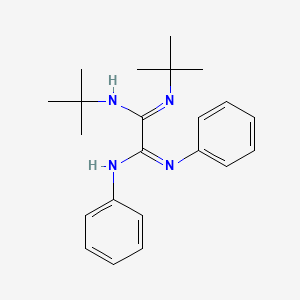
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
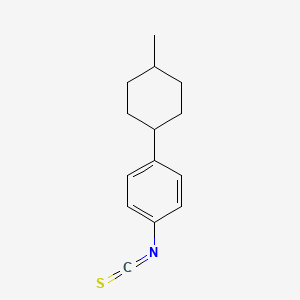
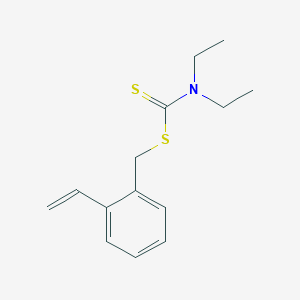

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
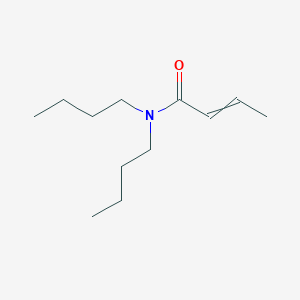
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
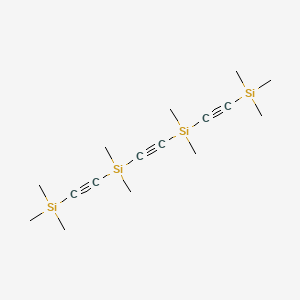
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
